Guar - 9000-30-0

Guar

Catalog Number: EVT-270377
CAS Number: 9000-30-0
Molecular Formula: C10H14N5Na2O12P3
Molecular Weight: 535.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guar gum, also called guaran, is a galactomannan polysaccharide extracted from guar beans that has thickening and stabilizing properties useful in the food, feed and industrial applications. The guar seeds are mechanically dehusked, hydrated, milled and screened according to application. It is typically produced as a free-flowing, off-white powder.

Relevance: Locust bean gum is structurally similar to guar, both being galactomannans. They share a backbone of mannose units but differ in the frequency and distribution of galactose side chains, influencing their solubility and viscosity. These differences impact their applications and interactions with other components in food systems. []

Xanthan Gum

Compound Description: Xanthan gum is a high-molecular-weight, anionic polysaccharide produced by the bacterium Xanthomonas campestris. It has a complex branched structure and exhibits unique rheological properties, including high viscosity at low concentrations, pseudoplasticity, and stability over a wide range of temperatures and pH values. Xanthan gum is widely used as a thickening, stabilizing, and emulsifying agent in various industries, including food, pharmaceuticals, and oil drilling. [, ]

Relevance: Xanthan gum is often used in combination with guar gum due to their synergistic interactions, which result in enhanced viscosity and improved rheological properties compared to either gum alone. [] Deacetylated xanthan gum, a modified form of xanthan gum, exhibits even stronger synergistic interactions with guar gum than native xanthan gum. [] These interactions are attributed to intermolecular binding between the disordered segments of xanthan and guar gum. []

Hydroxypropyl Methylcellulose (HPMC)

Compound Description: Hydroxypropyl methylcellulose (HPMC) is a non-ionic, water-soluble cellulose ether derived from cellulose. It is characterized by its ability to form gels upon heating, which then reverse upon cooling. This thermoreversible gelling property, along with its ability to modify viscosity and texture, makes HPMC a valuable ingredient in various applications, including food, pharmaceuticals, and construction materials. []

Relevance: HPMC, when combined with guar gum, exhibits synergistic effects on the rheological properties of starch-based food systems. [] Specifically, a blend of guar gum and HPMC can significantly increase the setback viscosity of tapioca starch mixtures, indicating enhanced gel formation upon cooling. [] This combination can be used to improve the texture and stability of gluten-free products. []

Relevance: CMHPG is directly derived from guar gum through chemical modification. The modifications are aimed at improving its performance in specific applications, particularly in oilfield operations, where high salinity and temperature tolerance are required. [] Despite the improvements, the presence of insoluble residues in CMHPG highlights a persistent challenge associated with guar-based fracturing fluids. []

Alkyl Ketene Dimer (AKD)

Compound Description: Alkyl ketene dimer (AKD) is a hydrophobic compound widely used in the paper industry as a sizing agent. It reacts with cellulose fibers in paper, forming a hydrophobic surface that prevents the absorption of water and ink. AKD typically exists as a waxy solid at room temperature and is often emulsified for use in aqueous systems. []

Relevance: AKD can be used to modify guar gum to impart hydrophobicity. The modification involves esterification between the lactone group of AKD and the hydroxyl groups of guar gum. This results in a modified guar gum that is soluble in ethanol and can be used as a surface sizing agent for paper, potentially replacing traditional AKD-based sizing agents. []

Overview

Guar gum, also known as guaran, is a galactomannan polysaccharide derived from the seeds of the guar plant, Cyamopsis tetragonoloba, which belongs to the Leguminosae family. This compound is characterized by its thickening and stabilizing properties, making it a valuable additive in various industries, including food, pharmaceuticals, cosmetics, and oil drilling. Guar gum is primarily processed into a fine powder from the endosperm of the guar seeds, which undergo mechanical dehusking, hydration, milling, and screening to yield the final product .

Source and Classification

Guar gum is extracted from the seeds of the guar plant, which thrives in arid regions and is known for its drought resistance. The seeds consist of three main components: the outer husk (16-18%), the germ (43-46%), and the endosperm (34-40%). The endosperm is where the galactomannan polysaccharides are concentrated . Guar gum is classified under organic compounds as a polysaccharide and falls within the category of macromolecules due to its high molecular weight and complex structure .

Synthesis Analysis

Methods

The synthesis of guar gum involves several steps:

  1. Harvesting: Guar seeds are harvested from the guar plant.
  2. Dehusking: The outer husk is removed to access the endosperm.
  3. Hydration: The endosperm is hydrated to facilitate milling.
  4. Milling: The hydrated endosperm is ground into a fine powder.
  5. Screening: The powder is screened to achieve uniform particle size.

This process ensures that the final product retains its functional properties as a thickening agent .

Technical Details

The molecular weight of guar gum can vary significantly but is generally around 220,000 daltons. Its structure consists of a linear chain of β-D-mannopyranosyl units linked by (1 → 4) bonds, with α-D-galactopyranosyl side chains linked by (1 → 6) bonds at regular intervals . This unique arrangement contributes to its solubility and thickening ability.

Molecular Structure Analysis

Guar gum's molecular structure can be described as follows:

  • Backbone: A linear chain of β-D-mannopyranosyl units.
  • Side Chains: α-D-galactopyranosyl residues attached at every second mannose unit.

This structure allows for significant hydrogen bonding with water molecules, enhancing its thickening properties in aqueous solutions .

Data

  • Average Molecular Weight: Approximately 220,000 daltons.
  • Chemical Formula: Not specified in detail but composed primarily of galactose and mannose units.
Chemical Reactions Analysis

Guar gum exhibits various chemical behaviors depending on environmental conditions:

  1. Hydration: Guar gum readily absorbs water and swells to form viscous solutions.
  2. Gel Formation: When combined with certain agents like borax or calcium ions, guar gum can form gels .
  3. Degradation: At extreme pH levels (below 3 or above 10) or elevated temperatures (above 80 °C), guar gum may hydrolyze, leading to a loss of viscosity .

These reactions are critical for its application in food products and industrial processes.

Mechanism of Action

Guar gum functions primarily as a thickening agent due to its ability to form hydrogen bonds with water molecules. When dissolved in water, it creates a viscous solution that can stabilize emulsions and suspensions. Its shear-thinning behavior allows it to flow easily under stress while thickening when at rest .

Process Data

  • Viscosity Behavior: Guar gum solutions exhibit non-Newtonian behavior; they are shear-thinning, meaning their viscosity decreases under shear stress.
  • Stability Range: It remains stable in a pH range of 5–7 but degrades outside this range.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to yellowish-white powder.
  • Taste/Odor: Tasteless and odorless.
  • Solubility: Highly soluble in cold water; insoluble in most organic solvents.

Chemical Properties

  • Chemical Composition: Composed mainly of galactose and mannose units.
  • Thickening Power: Five to eight times that of starch .
  • Non-Ionic Nature: Non-reactive with ionic strength or pH changes within stable ranges.
Applications

Guar gum has diverse applications across multiple sectors:

  1. Food Industry: Used as an emulsifier, stabilizer, thickener, gelling agent, and formulation aid in products like ice cream, salad dressings, baked goods, and sauces .
  2. Pharmaceuticals: Acts as a binder and lubricant in tablet formulations and helps control drug release rates.
  3. Cosmetics: Employed as a thickening agent in creams and lotions.
  4. Industrial Uses: Utilized in oil well drilling fluids due to its viscosity-enhancing properties; also applied in textile printing and explosives manufacturing .

Guar gum's versatility stems from its unique chemical structure and physical properties, making it an essential compound in various applications aimed at enhancing product performance and stability.

Properties

CAS Number

9000-30-0

Product Name

Guar

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15

InChI

InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2

InChI Key

LUSTYMNNBDCASM-UHFFFAOYSA-L

SMILES

COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Guar gum; Guaran; Guar flour; Gum cyamopsis; Gum guar.

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